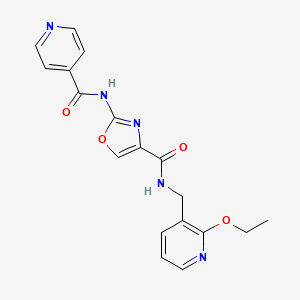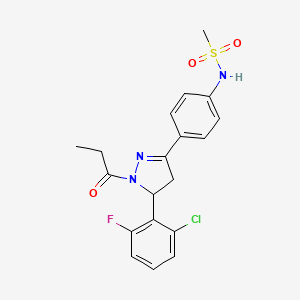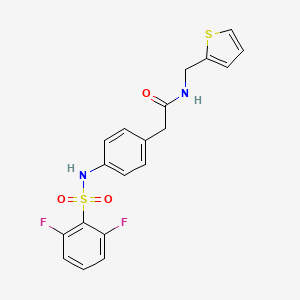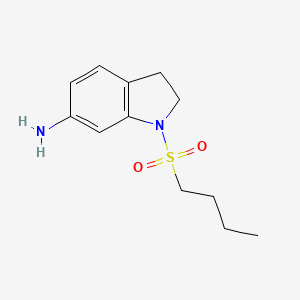
N-((2-ethoxypyridin-3-yl)methyl)-2-(isonicotinamido)oxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-ethoxypyridin-3-yl)methyl)-2-(isonicotinamido)oxazole-4-carboxamide, also known as EPOC, is a chemical compound that has gained attention in the scientific community due to its potential applications in biomedical research. EPOC belongs to the family of oxazole-based compounds and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of N-((2-ethoxypyridin-3-yl)methyl)-2-(isonicotinamido)oxazole-4-carboxamide involves the inhibition of PARP-1 activity, leading to the accumulation of DNA damage and ultimately cell death. N-((2-ethoxypyridin-3-yl)methyl)-2-(isonicotinamido)oxazole-4-carboxamide has also been found to induce apoptosis in cancer cells through the activation of caspases.
Biochemical and Physiological Effects:
N-((2-ethoxypyridin-3-yl)methyl)-2-(isonicotinamido)oxazole-4-carboxamide has been found to have both biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit PARP-1 activity. N-((2-ethoxypyridin-3-yl)methyl)-2-(isonicotinamido)oxazole-4-carboxamide has also been found to have anti-inflammatory effects and has been shown to reduce inflammation in vivo.
Advantages and Limitations for Lab Experiments
One advantage of using N-((2-ethoxypyridin-3-yl)methyl)-2-(isonicotinamido)oxazole-4-carboxamide in lab experiments is its potential as a chemotherapeutic agent. Its ability to inhibit the growth of cancer cells and induce apoptosis makes it a promising candidate for cancer treatment. However, one limitation of using N-((2-ethoxypyridin-3-yl)methyl)-2-(isonicotinamido)oxazole-4-carboxamide in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of N-((2-ethoxypyridin-3-yl)methyl)-2-(isonicotinamido)oxazole-4-carboxamide in vivo.
Future Directions
For N-((2-ethoxypyridin-3-yl)methyl)-2-(isonicotinamido)oxazole-4-carboxamide research include the development of more efficient synthesis methods, the determination of its safety and efficacy in vivo, and the exploration of its potential applications in other areas of biomedical research, such as neurodegenerative diseases and autoimmune disorders. Additionally, the combination of N-((2-ethoxypyridin-3-yl)methyl)-2-(isonicotinamido)oxazole-4-carboxamide with other chemotherapeutic agents could potentially enhance its efficacy and reduce toxicity.
Synthesis Methods
N-((2-ethoxypyridin-3-yl)methyl)-2-(isonicotinamido)oxazole-4-carboxamide has been synthesized using different methods, including a one-pot synthesis and a multi-step synthesis. The one-pot synthesis involves the condensation of 2-amino-3-ethoxypyridine and isonicotinoyl chloride with 4-carboxy-2-oxazolines in the presence of triethylamine. On the other hand, the multi-step synthesis involves the preparation of 2-amino-3-ethoxypyridine, isonicotinoyl chloride, and 4-carboxy-2-oxazolines followed by their condensation to form N-((2-ethoxypyridin-3-yl)methyl)-2-(isonicotinamido)oxazole-4-carboxamide.
Scientific Research Applications
N-((2-ethoxypyridin-3-yl)methyl)-2-(isonicotinamido)oxazole-4-carboxamide has been shown to have potential applications in biomedical research, particularly in the field of cancer research. It has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for chemotherapy. N-((2-ethoxypyridin-3-yl)methyl)-2-(isonicotinamido)oxazole-4-carboxamide has also been shown to inhibit the activity of the enzyme PARP-1, which is involved in DNA repair and has implications in cancer treatment.
properties
IUPAC Name |
N-[(2-ethoxypyridin-3-yl)methyl]-2-(pyridine-4-carbonylamino)-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O4/c1-2-26-17-13(4-3-7-20-17)10-21-16(25)14-11-27-18(22-14)23-15(24)12-5-8-19-9-6-12/h3-9,11H,2,10H2,1H3,(H,21,25)(H,22,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKZSVNMWCPDLJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)CNC(=O)C2=COC(=N2)NC(=O)C3=CC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-phenylpropanamide](/img/structure/B2402178.png)
![N-(benzo[d]thiazol-2-yl)-2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2402179.png)
![N-(4-chlorophenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2402181.png)
![Ethyl 2-{4-chloro-2-methoxy-6-[(methoxyimino)methyl]phenoxy}acetate](/img/structure/B2402183.png)


![4-(((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)methyl)benzonitrile](/img/structure/B2402188.png)

![2,4-difluoro-N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide](/img/structure/B2402190.png)


![2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2402195.png)

![2-Butyl-4-methyl-6-(3-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2402201.png)